molecular formula C18H17N3O4 B278769 N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B278769
M. Wt: 339.3 g/mol
InChI Key: XXPBYKBCODQHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DOQA, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. DOQA belongs to the class of quinazolinones and has been studied for its potential use as a therapeutic agent in various diseases.

Mechanism of Action

The exact mechanism of action of DOQA is not fully understood, but it is believed to act through multiple pathways. DOQA has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. DOQA has also been shown to modulate the activity of ion channels, which play a role in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
DOQA has been shown to have various biochemical and physiological effects. In cancer cells, DOQA has been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and Bax and the downregulation of Bcl-2. In Alzheimer's disease models, DOQA has been shown to increase acetylcholine levels and decrease amyloid beta levels in the brain. In epilepsy models, DOQA has been shown to decrease seizure activity through the modulation of ion channels.

Advantages and Limitations for Lab Experiments

DOQA has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, DOQA also has limitations, including its low solubility and potential toxicity at high doses.

Future Directions

There are several future directions for the study of DOQA. One direction is to further investigate its potential as a therapeutic agent in cancer, Alzheimer's disease, and epilepsy. Another direction is to study its potential as a modulator of histone acetylation and ion channel activity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DOQA.
In conclusion, DOQA is a synthetic compound that has potential pharmacological properties and has been studied for its use in various diseases. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. DOQA has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications, but also has limitations, including its low solubility and potential toxicity at high doses. Further research is needed to fully understand the potential of DOQA as a therapeutic agent.

Synthesis Methods

DOQA can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with anthranilic acid to form 2,5-dimethoxybenzalanilide. The resulting compound is then reacted with ethyl chloroacetate to form ethyl 2-(2,5-dimethoxyphenyl)-2-oxoacetate. Finally, the compound is cyclized using ammonium acetate to produce DOQA.

Scientific Research Applications

DOQA has been studied for its potential use in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, DOQA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, DOQA has been shown to improve memory and cognitive function in animal models. In epilepsy research, DOQA has been shown to have anticonvulsant properties.

properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O4/c1-24-12-7-8-16(25-2)15(9-12)20-17(22)10-21-11-19-14-6-4-3-5-13(14)18(21)23/h3-9,11H,10H2,1-2H3,(H,20,22)

InChI Key

XXPBYKBCODQHPS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.